

5-Amino-2-methyl-2,3-dihydropyridazin-3-one

basic properties

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Compound of Interest

Compound Name: 5-Amino-2-methyl-2,3-dihydropyridazin-3-one

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An In-depth Technical Guide to the Basic Properties of **5-Amino-2-methyl-2,3-dihydropyridazin-3-one**

Preamble: Navigating the Landscape of a Niche Heterocycle

The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.^{[1][2][3]} This guide focuses on a specific derivative, **5-Amino-2-methyl-2,3-dihydropyridazin-3-one** (CAS No. 13506-27-9). It is important to note that while the pyridazinone class is extensively studied, this particular molecule is not widely characterized in publicly accessible peer-reviewed literature. Therefore, this guide adopts a rigorous scientific approach, combining the available specific data with established principles and validated data from closely related structural analogs. This methodology provides a robust and practical framework for researchers, scientists, and drug development professionals working with this or similar compounds.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound are the bedrock of its application, influencing everything from reaction kinetics to bioavailability. The known and predicted properties of **5-Amino-2-methyl-2,3-dihydropyridazin-3-one** are summarized below.

Property	Value	Source
CAS Number	13506-27-9	
Molecular Formula	C ₅ H ₇ N ₃ O	
Molecular Weight	125.13 g/mol	
Monoisotopic Mass	125.058914 Da	Predicted
Purity (Commercial)	95% - 97%	[4]
Physical Form	Solid (inferred)	General Knowledge
Storage Conditions	2-8°C	
Predicted XLogP	-1.0	Predicted

Basicity, Acidity, and pKa Considerations

The acid-base dissociation constant (pKa) is a critical parameter that dictates a molecule's ionization state in different biological environments, profoundly affecting its solubility, permeability, and target engagement.[5]

- Amino Group (-NH₂):** The primary amine at the C5 position is the most basic site on the molecule. Aromatic and heteroaromatic amines typically have pKa values in the range of 3-5. The electron-withdrawing nature of the adjacent pyridazinone ring likely reduces the basicity of this amine compared to a simple aniline.
- Pyridazinone Ring:** The N-H proton in an unsubstituted pyridazinone is weakly acidic. However, in this N-methylated derivative, this site is blocked. The amide-like nitrogen within the ring system is generally considered neutral.

Given these features, the compound will behave as a weak base, being predominantly protonated at the 5-amino group under acidic pH conditions.

Solubility Profile

The molecule possesses both polar functional groups (amine, amide carbonyl) and a small hydrocarbon component (methyl group). This amphiphilic character suggests the following

solubility profile:

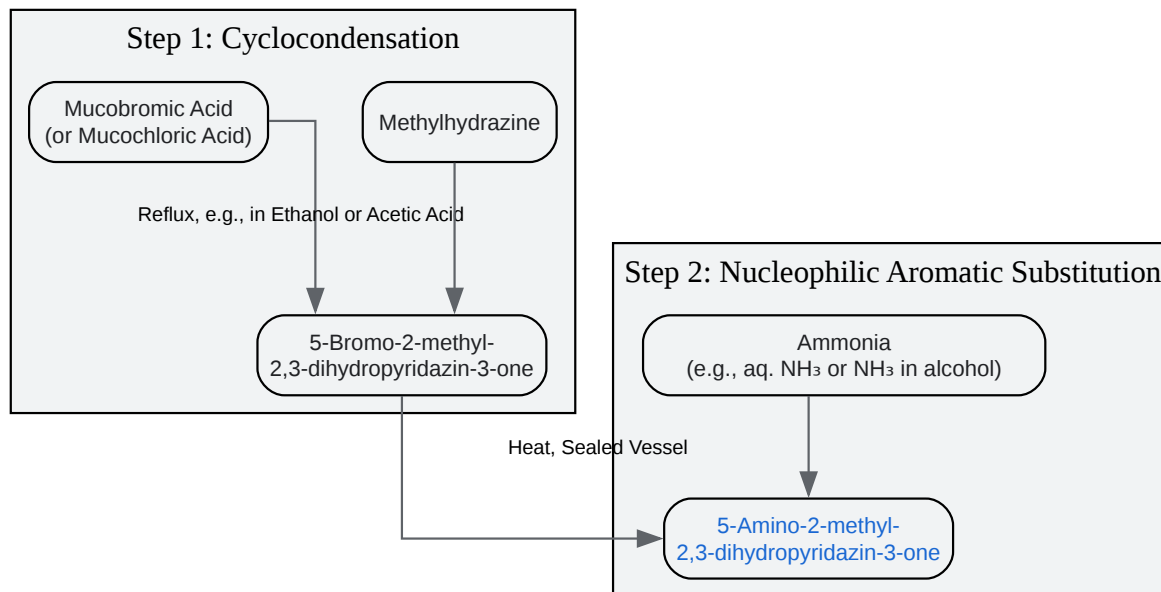
- **Aqueous Solubility:** Likely to be low to moderate in neutral water, but should increase significantly in acidic aqueous solutions due to the formation of the protonated ammonium salt.
- **Organic Solubility:** Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in nonpolar solvents like hexanes or diethyl ether is predicted to be low.

Section 2: Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for any research or development program. While a specific, optimized synthesis for **5-Amino-2-methyl-2,3-dihydropyridazin-3-one** is not detailed in the literature, a highly plausible protocol can be constructed based on well-established methods for pyridazinone synthesis.^{[6][7]} The most common and direct approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with a hydrazine derivative.

Representative Synthetic Pathway

The logical precursor for this target is mucobromic or mucochloric acid, which provides the C4-dicarbonyl backbone with a leaving group at the C5 position. The reaction proceeds via condensation with methylhydrazine, followed by amination.



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Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on analogous reactions and must be optimized for yield and purity.

Objective: To synthesize **5-Amino-2-methyl-2,3-dihydropyridazin-3-one**.

Materials:

- Mucochloric acid (1.0 eq)
- Methylhydrazine (1.1 eq)
- Ethanol (as solvent)
- Ammonia (28% aqueous solution or saturated solution in ethanol)

- Sodium bicarbonate
- Ethyl acetate
- Brine

Procedure:

- Cyclocondensation:
 - To a round-bottom flask equipped with a reflux condenser, add mucochloric acid (1.0 eq) and ethanol (approx. 5-10 mL per gram of mucochloric acid).
 - Stir the suspension and add methylhydrazine (1.1 eq) dropwise. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the starting material. The reaction is exothermic and dropwise addition helps control the temperature.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
 - Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
 - The resulting crude residue is 5-Chloro-2-methyl-2,3-dihydropyridazin-3-one. This can be purified by recrystallization or used directly in the next step.
- Amination:
 - Transfer the crude 5-chloro intermediate to a sealed pressure vessel.
 - Add an excess of aqueous ammonia or a saturated solution of ammonia in ethanol. Causality: A large excess of ammonia is required to drive the nucleophilic substitution reaction to completion and to act as the solvent.
 - Seal the vessel and heat to 80-100°C for 12-24 hours. The pressure will increase, so proper safety precautions are essential.
 - Cool the vessel to room temperature before opening.

- Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
- Work-up and Purification:
 - Dissolve the resulting residue in ethyl acetate.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Section 3: Spectroscopic Characterization Principles

Characterization using spectroscopic methods is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not readily available, its key features can be reliably predicted.

- ^1H NMR:
 - N-CH₃: A sharp singlet peak is expected around δ 3.0–3.5 ppm.[8]
 - Ring Protons: The two protons on the dihydropyridazinone ring (at C4 and C6) are vinyl protons and should appear as two distinct doublets, likely in the range of δ 6.0–7.5 ppm, with a typical cis-coupling constant (J) of 4-6 Hz.
 - -NH₂: The amine protons will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary widely (δ 4.0–6.0 ppm) depending on solvent and concentration.
- ^{13}C NMR:

- The spectrum should display five distinct signals corresponding to the five carbon atoms.
- C=O: The carbonyl carbon is the most deshielded, expected around δ 160 ppm.^[9]
- Ring Carbons: The four carbons of the ring will appear in the olefinic/aromatic region (δ 100–150 ppm).
- N-CH₃: The methyl carbon will be the most upfield signal, expected around δ 35–45 ppm.
- FT-IR Spectroscopy:
 - N-H Stretch: The amino group should show two characteristic stretching bands in the 3200–3400 cm⁻¹ region.
 - C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is expected around 1650–1680 cm⁻¹.^[9]
 - C=C Stretch: A band in the 1580–1620 cm⁻¹ region corresponding to the double bond within the ring.
- Mass Spectrometry:
 - The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 125 or 126, respectively.

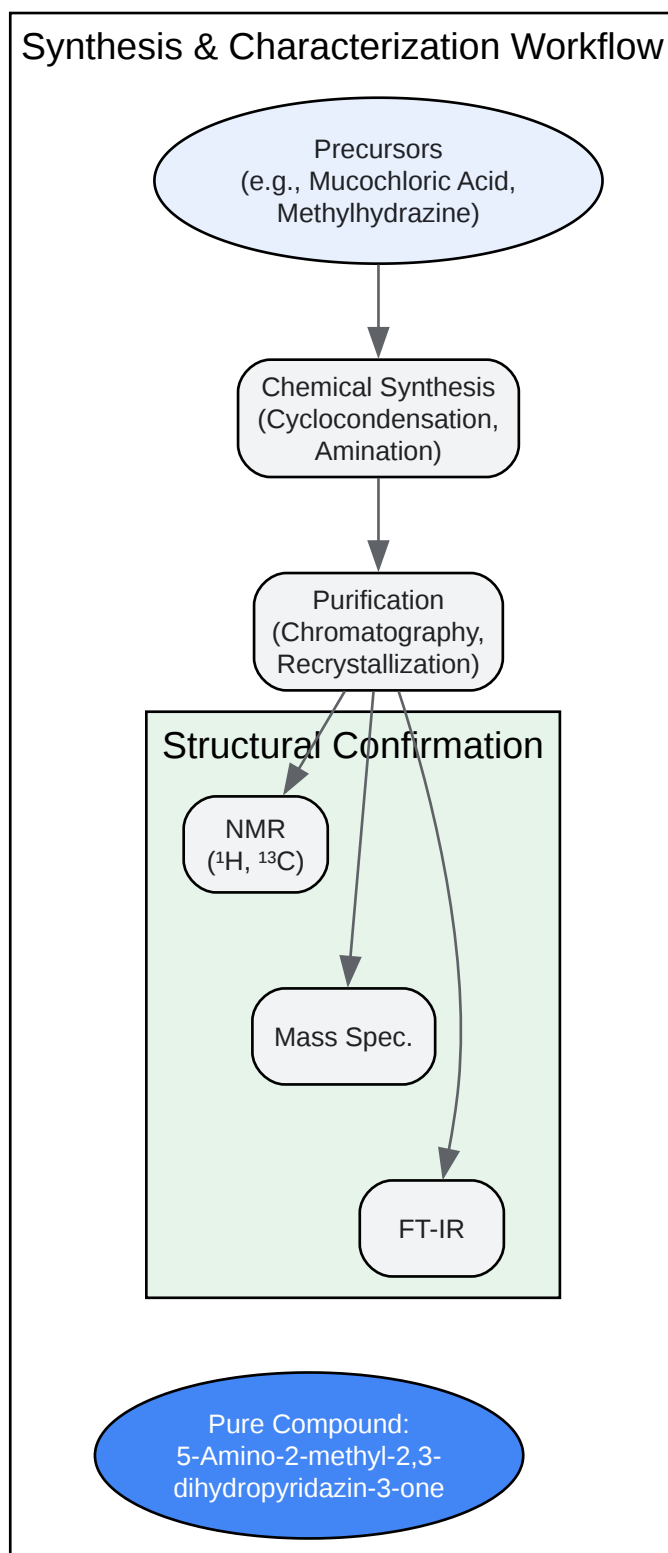
Section 4: Reactivity and Stability

- Reactivity: The primary site of reactivity is the 5-amino group, which can undergo standard reactions such as acylation, alkylation, and diazotization. The pyridazinone ring itself is relatively stable but can serve as a precursor for the synthesis of fused heterocyclic systems, a common strategy in medicinal chemistry to explore a wider chemical space.^{[10][11]}
- Stability: The recommended storage condition of 2-8°C suggests that the compound is likely sensitive to heat and potentially light over long periods. As with many amino-substituted heterocycles, it may be susceptible to slow oxidation and should be stored under an inert atmosphere for long-term preservation of purity.

Section 5: Applications in Research and Drug Development

The value of **5-Amino-2-methyl-2,3-dihydropyridazin-3-one** lies in its identity as a functionalized pyridazinone. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. Researchers can use this molecule as a building block or a lead compound in several areas:

- **Oncology:** Many pyridazinone derivatives exhibit potent anticancer activity by inhibiting various protein kinases or other signaling pathways crucial for tumor growth.[1][3]
- **Cardiovascular Disease:** The pyridazinone structure is found in several cardiovascular drugs, and its derivatives have been explored for their vasodilatory and antihypertensive effects.[12]
- **Inflammation and Immunology:** The scaffold has been successfully used to develop inhibitors of key inflammatory mediators like COX-2 and various phosphodiesterases (PDEs).[3]
- **Fragment-Based Drug Discovery (FBDD):** With a low molecular weight and multiple points for functionalization, this compound is an excellent candidate for FBDD campaigns to identify novel binding modes against therapeutic targets.



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Caption: A logical workflow for the synthesis and validation of the target compound.

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